molecular formula C12H12BrNO B13256307 2-bromo-N-[1-(furan-2-yl)ethyl]aniline

2-bromo-N-[1-(furan-2-yl)ethyl]aniline

Cat. No.: B13256307
M. Wt: 266.13 g/mol
InChI Key: RSCUBWVJFUQFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of N-Substituted Furfurylamines in Organic Synthesis

N-substituted furfurylamines are a significant class of organic compounds that feature a furan (B31954) ring connected to a nitrogen atom, which is further substituted with various groups. These compounds are of considerable interest in organic synthesis and medicinal chemistry. Furfurylamines serve as versatile intermediates and building blocks for the creation of more complex molecules. rsc.org Their applications are diverse, ranging from their use as monomers in the synthesis of biopolymers to their role as precursors for pharmacologically active compounds. rsc.orgresearchgate.net

The synthesis of furfurylamines often utilizes furfural (B47365), a platform chemical derivable from lignocellulosic biomass, which positions them within the realm of sustainable and green chemistry. rsc.orgsctunisie.org A primary method for their synthesis is the reductive amination of furfural and its derivatives. sandermanpub.net This process typically involves the reaction of a furan-based aldehyde or ketone with an amine in the presence of a reducing agent. While effective, this method can present challenges related to selectivity. sctunisie.org The synthesis of these compounds can be achieved through various catalytic systems, including those based on nickel, palladium, and other transition metals, as well as biocatalytic approaches using enzymes like transaminases. rsc.orgsandermanpub.netacs.org The diverse applications of N-substituted furfurylamines include their use in the development of pharmaceuticals, agrochemicals, and synthetic resins. researchgate.net

Contextualization of the Anilino-Furan Hybrid Scaffold

The anilino-furan hybrid scaffold represents a molecular architecture that combines a furan ring with an aniline (B41778) moiety. This hybridization is a common strategy in drug discovery, aiming to create new chemical entities with potentially enhanced or novel biological activities by integrating the beneficial properties of each constituent part.

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom and is a core component of many natural products and synthetic compounds with a wide spectrum of biological activities. mdpi.comijabbr.com Furan derivatives have been reported to exhibit properties including antibacterial, antiviral, anti-inflammatory, and antitumor activities. mdpi.comsemanticscholar.org The electronic properties and reactivity of the furan ring make it a valuable component in the design of new therapeutic agents. mdpi.com

Aniline, a primary aromatic amine, and its derivatives are also fundamental building blocks in medicinal chemistry. The incorporation of an aniline group can influence a molecule's pharmacokinetic and pharmacodynamic properties. When combined into an anilino-furan hybrid scaffold, these two moieties can interact to produce a unique chemical structure with distinct biological profiles. The synthesis of such hybrid molecules is an active area of research, with studies exploring their potential as anti-inflammatory agents and inhibitors of various enzymes. mdpi.com

Research Significance and Potential Academic Impact of 2-bromo-N-[1-(furan-2-yl)ethyl]aniline

The chemical compound this compound, with the CAS number 1019544-90-1, is a specific example of an anilino-furan hybrid. bldpharm.com While extensive research specifically focused on this molecule is not widely published, its structure suggests several areas of potential research significance and academic impact.

The key structural features of this compound are:

The Furan Moiety : As a well-established pharmacophore, its presence suggests potential for biological activity.

The Anilino Group : The N-aryl linkage to the furan derivative core.

The Bromo Substituent : The bromine atom at the ortho-position of the aniline ring is of particular interest. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The position of the bromine can influence the molecule's conformation and electronic properties.

The Chiral Center : The ethyl bridge between the furan and the aniline nitrogen contains a chiral carbon, meaning the compound can exist as a pair of enantiomers. The stereochemistry of a molecule is often crucial for its biological activity, as different enantiomers can have distinct interactions with chiral biological macromolecules like enzymes and receptors.

The potential academic impact of this compound lies in its use as a scaffold for the synthesis of new derivatives and as a tool for probing biological systems. Research into its synthesis could provide insights into stereoselective methods for preparing chiral amines. Furthermore, investigation of its biological properties could uncover new therapeutic leads, building upon the known activities of furan and bromoaniline derivatives.

Challenges in the Selective Synthesis of Functionalized N-Aryl Furfurylamines

The selective synthesis of functionalized N-aryl furfurylamines, including this compound, presents several challenges for synthetic organic chemists. These challenges stem from the reactivity of the starting materials and the potential for multiple reaction pathways.

One of the primary challenges is controlling selectivity during the key bond-forming reactions. In reductive amination, a common method for synthesizing these compounds, side reactions can lead to the formation of undesired byproducts. researchgate.net For instance, the reduction of the furan aldehyde starting material can produce the corresponding alcohol, and the initially formed primary or secondary amine can undergo further reaction to form tertiary amines. sctunisie.org

The furan ring itself can be sensitive to certain reaction conditions, particularly strong acids or harsh reducing agents, which can lead to ring-opening or polymerization. rsc.org This necessitates the use of mild and chemoselective reaction conditions to preserve the furan core. nih.gov

Achieving regioselectivity in the functionalization of the furan or aniline rings is another significant hurdle. For a compound like this compound, the synthesis would require precise control over the placement of the bromine atom on the aniline ring and the formation of the carbon-nitrogen bond. The development of catalytic systems that can achieve high levels of chemo-, regio-, and stereoselectivity is a key area of research in the synthesis of these and related molecules. mdpi.comnih.gov

Synthetic Approaches to Furfurylamine (B118560) Derivatives

The following table summarizes various catalytic systems and conditions reported for the synthesis of furfurylamine and its derivatives through the reductive amination of furfural.

CatalystNitrogen SourceSolventTemperature (°C)H₂ Pressure (MPa)Furfural Conversion (%)Furfurylamine Selectivity (%)
Raney NiAmmonia1,4-dioxane1302.010096.3
Ni/SiO₂NH₃Dioxane1204.010098.0
RANEY® NiNH₃1,4-dioxane130N/A (H₂ generated in situ)10078.8
Zinc PowderHydroxylammonium chlorideWater60N/AHighHigh

This table is generated based on data from multiple sources. sctunisie.orgsandermanpub.netrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

2-bromo-N-[1-(furan-2-yl)ethyl]aniline

InChI

InChI=1S/C12H12BrNO/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3

InChI Key

RSCUBWVJFUQFLF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC2=CC=CC=C2Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo N 1 Furan 2 Yl Ethyl Aniline and Analogous N Aryl Furfurylamines

Reductive Amination Strategies for N-Aryl Furfurylamines

Reductive amination stands out as a valuable and widely studied method for amine synthesis. researchgate.net It serves as a direct route to produce N-substituted furfurylamines from biomass-derived furanic aldehydes. acs.orgresearchgate.net The development of efficient catalysts is crucial for achieving high yields and selectivities under mild conditions.

Heterogeneous metal catalysts are extensively explored for the reductive amination of furanic aldehydes due to their reusability and operational simplicity. researchgate.net Noble metals like palladium and ruthenium, as well as non-noble metals such as nickel, cobalt, and copper, have demonstrated significant catalytic activity in these reactions. researchgate.netchemrxiv.org

Palladium nanoparticles, particularly when supported on carbon (Pd/C), are highly effective catalysts for the synthesis of N-substituted furfurylamines. acs.orgresearchgate.net Supported Pd nanoparticles can achieve high activity and selectivity for the production of secondary amines from furanic aldehydes. acs.org The size and crystal face of the Pd particles play a crucial role in the catalyst's performance. acs.orgresearchgate.net Using Pd on a carbon support enhances the number of unsaturated Pd sites, which in turn increases selectivity. acs.orgresearchgate.net

One-pot reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) with various amines has been successfully demonstrated using Pd/C catalysts. acs.org For instance, the reaction of HMF with aniline (B41778) using a Pd/C catalyst can yield the desired N-substituted furfurylamine (B118560) with excellent activity and selectivity. acs.org Furthermore, palladium nanoparticles have been immobilized in porous materials like metal-organic framework (MOF)/polymer composites. rsc.org A palladium-functionalized MOF/polymer composite has shown excellent activity and recyclability (up to 15 cycles) in the reductive amination of HMF, achieving approximately 94% amine yield. rsc.org This enhanced stability is attributed to the polymer matrix, which prevents the aggregation and leaching of the palladium nanoparticles. rsc.org

Research has also explored the reductive etherification of furfural (B47365) using Pd/C in a continuous flow system, highlighting the versatility of this catalyst. mdpi.com The solvent system can significantly influence the reaction outcome; methanol (B129727) has been shown to provide a good balance of hydrogen-bonding ability and dielectric constant, which favors the reaction on bifunctional Pd/ZrO2-TiO2 catalysts. matthey.com

Catalytic Performance of Palladium-Based Catalysts in Reductive Amination of Furanic Aldehydes
CatalystFuranic AldehydeAmineYieldConditionsReference
Pd/C5-Hydroxymethylfurfural (HMF)AnilineHigh activity and selectivityNot specified acs.orgresearchgate.net
Pd functionalized MOF/polymer composite5-Hydroxymethylfurfural (HMF)Not specified~94%Mild conditions rsc.org
Pd/ZrO₂-TiO₂Furfural3-Fluoroaniline76%Methanol solvent matthey.com

Homogeneous ruthenium catalysts, particularly pincer complexes, have emerged as efficient tools for the transfer hydrogenation and reductive amination of furfurals. researchgate.net A notable example is the use of the commercial pincer Ru(II)-complex, Ru-MACHO-BH, for the base-free reductive amination of furfurals with anilines. researchgate.net This method utilizes isopropanol (B130326) as a hydrogen donor under mild conditions. researchgate.net The reaction tolerates a range of substituents on the aniline, accommodating both electron-poor and electron-rich anilines. researchgate.net However, the reaction with aliphatic amines was reported to be unsuccessful under these conditions. researchgate.net The active catalytic species, a PNHP-Ru-dihydride complex (Ru-MACHO), is formed in situ and promotes the reduction of the imine intermediate through a metal-ligand cooperation mechanism. researchgate.net

Ruthenium nanoparticles supported on materials like Nb2O5 have also been developed for the reductive amination of carbonyl compounds, showcasing high selectivity for primary amines and preventing the formation of undesired byproducts. nih.govnih.gov The electronic properties of the Ru nanoparticles are believed to be key to this selective catalysis. nih.gov

Performance of Ruthenium Pincer Complex in Reductive Amination of Furfural
CatalystFuranic AldehydeAmineHydrogen SourceKey FeaturesReference
Ru-MACHO-BHFurfuralAnilines (electron-rich and -poor)IsopropanolBase-free, mild conditions, moderate to excellent yields researchgate.net

Raney® Nickel (Raney Ni) is an effective and widely used non-noble metal catalyst for the reductive amination of furfural to produce furfurylamine. rsc.orgsandermanpub.net It has been demonstrated to be a cost-effective alternative to precious metal catalysts. sandermanpub.net In a study investigating the reductive amination of furfural with ammonia, Raney Ni achieved 100% conversion of furfural with a 96.3% selectivity to furfurylamine under optimized conditions (130 °C, 2.0 MPa H2, in 1,4-dioxane). sandermanpub.net

Raney Ni is also effective for the switchable synthesis of either furfurylamine or tetrahydrofurfurylamine (B43090) from furfuryl alcohol and ammonia, where the product selectivity is controlled by the presence or absence of external H2. rsc.org While Raney Ni is effective, some studies suggest that Raney Cobalt can be superior in terms of selectivity towards the primary amine, furfurylamine. chemrxiv.org The stability of Raney Ni has been noted, with XRD analysis showing the nickel phase remains unchanged after reactions conducted in the presence of hydrogen. rsc.org

Reductive Amination of Furfural using Raney Nickel
CatalystSubstrateAmine SourceConversionSelectivity to FurfurylamineOptimal ConditionsReference
Raney NiFurfuralAmmonia100%96.3%130 °C, 2.0 MPa H₂, 3h, 1,4-dioxane sandermanpub.net

Non-noble metal catalysts based on cobalt and copper are attractive for industrial-scale reductive amination due to their lower cost. nih.govchemrxiv.org At an industrial level, furfural is selectively converted to furfurylamine using Ni and Co catalysts. nih.gov

Cobalt-based catalysts have proven to be highly effective for the selective synthesis of primary amines. chemrxiv.orgresearchgate.net Graphene-co-shelled cobalt nanoparticles have shown excellent activity and selectivity in the reductive amination of furfural. rsc.orgchemrxiv.org These catalysts are magnetically recoverable and can be reused multiple times without significant loss of activity. rsc.orgchemrxiv.org In comparative studies, Raney Co demonstrated higher selectivity for furfurylamine compared to Raney Ni. chemrxiv.org This superiority is attributed to cobalt's efficiency in the hydrogenolysis of the Schiff base intermediate. researchgate.net Nitrogen-doped carbon-supported cobalt catalysts have also been developed, achieving high furfural conversion rates (99%) compared to non-doped catalysts (3%). researchgate.net

Copper-based catalysts , such as Cu-Al mixed oxides (CuAlOx) derived from layered double hydroxides, have been used in a two-step, one-pot reductive amination of furanic aldehydes. mdpi.com This process involves the non-catalytic condensation of the aldehyde with a primary amine, followed by the hydrogenation of the resulting imine in a flow reactor. mdpi.com This method has been successfully applied to HMF and 5-acetoxymethylfurfural with various anilines, achieving yields of up to 98-99%. mdpi.com

Performance of Cobalt and Copper Catalysts in Reductive Amination
Catalyst TypeSpecific CatalystSubstrateAmineYield/SelectivityReference
CobaltRaney CoFurfuralAmmonia98.9% yield of furfurylamine researchgate.net
CobaltCo@C-600-EtOHFurfuralAmmonia>99% conversion, 86% selectivity chemrxiv.org
CopperCuAlOₓ5-AcetoxymethylfurfuralAniline derivativesup to 99% yield mdpi.com

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for amine synthesis. researchgate.netnih.gov Engineered reductive aminases (RedAms) have been successfully employed for the direct reductive amination of biobased furans to produce N-substituted furfurylamines. researchgate.net

A reductive aminase from Aspergillus oryzae (AspRedAm) was engineered to improve its catalytic efficiency for this transformation. researchgate.net The wild-type enzyme exhibited some promiscuous alcohol dehydrogenase activity, but a variant, W210F, proved to be a superior catalyst. researchgate.net Using this engineered enzyme, various furans were converted to the target N-substituted furfurylamines with conversions and selectivities often exceeding 99%. researchgate.net The biocatalytic route demonstrated its applicability for preparative scale synthesis, achieving a high total turnover number (TTN). researchgate.net

The use of engineered RedAms is a powerful strategy in drug design, allowing access to complex chiral amines with multiple stereocenters. nih.govworktribe.com Through structure-guided mutagenesis, enzymes can be tailored to produce specific diastereomers of a target molecule with high enantiomeric excess. nih.govworktribe.com This approach highlights the potential of biocatalysis to generate novel and valuable building blocks for the pharmaceutical industry from renewable resources. researchgate.netnih.gov

Biocatalytic Reductive Amination of Furans
EnzymeSubstrateConversionSelectivityKey AdvantageReference
Engineered Reductive Aminase (AspRedAm W210F)Biobased Furans>99%>99%High selectivity, green process, applicable to preparative scale researchgate.net

Metal-Catalyzed Reductive Amination of Furanic Aldehydes

Cross-Coupling Reactions in the Construction of the 2-bromo-N-[1-(furan-2-yl)ethyl]aniline Scaffold

Cross-coupling reactions are powerful tools in organic synthesis, enabling the formation of C-C, C-N, and other bonds with high precision. For the synthesis of this compound, these reactions are employed to connect the bromoaniline and furan-containing fragments.

Palladium-Catalyzed C-N Cross-Coupling for N-Arylation (Buchwald-Hartwig Type)

The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orgyoutube.com This reaction is widely used to synthesize aryl amines by coupling an amine with an aryl halide. wikipedia.orglibretexts.org The versatility of this reaction allows for the coupling of a wide range of amines and aryl halides, making it a valuable method for preparing compounds like this compound. nih.govresearchgate.net The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com The choice of ligand is crucial for the reaction's success and can influence its efficiency and selectivity. youtube.com Bulky, electron-rich phosphine ligands developed by Professor Stephen Buchwald's group have been shown to significantly improve the reaction's efficiency. youtube.com

The catalytic cycle of the Buchwald-Hartwig amination involves three main steps: oxidative addition, ligand exchange, and reductive elimination. youtube.com In the first step, the palladium catalyst inserts itself into the carbon-halide bond of the aryl halide. youtube.com This is followed by the coordination of the amine to the palladium complex and subsequent deprotonation by the base. youtube.com Finally, the C-N bond is formed through reductive elimination, regenerating the palladium(0) catalyst. youtube.com

While the Buchwald-Hartwig amination is a powerful tool, challenges can arise when using sterically hindered coupling partners, such as ortho-substituted anilines. The presence of a substituent at the ortho position of the aniline can sterically hinder the approach of the amine to the palladium catalyst, potentially slowing down the reaction rate and reducing the yield.

To overcome these challenges, specific ligands and reaction conditions may be required. The development of bulky and electron-rich phosphine ligands has been instrumental in addressing the difficulties associated with ortho-substituted substrates. researchgate.net These ligands can promote the desired coupling reaction by stabilizing the palladium catalyst and facilitating the reductive elimination step. Careful optimization of the catalyst system, base, and solvent is often necessary to achieve high yields when working with sterically demanding substrates.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. mdpi.comresearchgate.net It involves the reaction of an organoboron compound (such as a boronic acid or ester) with a halide or pseudohalide in the presence of a palladium catalyst and a base. mdpi.commdpi.com This reaction is known for its tolerance of a wide range of functional groups and the relatively low toxicity of the boron byproducts. nih.gov

In the context of synthesizing the this compound scaffold, the Suzuki-Miyaura coupling can be employed to create the bond between the phenyl and furan (B31954) rings. This can be achieved by coupling a bromophenyl derivative with a furan-containing boronic acid or vice versa. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. researchgate.net

An alternative approach to forming the arylfuran core involves the Meerwein arylation. wikipedia.org This reaction utilizes an aryl diazonium salt, which can be generated from an aniline derivative like 2-bromoaniline (B46623), and an electron-poor alkene, such as a derivative of furan-2-carboxaldehyde. researchgate.netnih.gov The reaction is typically catalyzed by a metal salt, often a copper(I) or copper(II) species. wikipedia.orgnumberanalytics.com

The mechanism is believed to involve the generation of an aryl radical from the diazonium salt, which then adds to the furan ring. wikipedia.orgnumberanalytics.com Subsequent steps lead to the formation of the 5-arylfuran-2-carboxaldehyde. For instance, 5-(2-bromophenyl)furan-2-carboxaldehyde has been synthesized from 2-bromoaniline and furan-2-carboxaldehyde using this method. nih.gov This intermediate can then be further modified to introduce the ethylamine (B1201723) side chain.

Reactant 1Reactant 2CatalystProductYieldReference
2-BromoanilineFuran-2-carboxaldehydeCuCl₂·2H₂O5-(2-Bromophenyl)furan-2-carboxaldehyde23% nih.gov

Once the bromophenyl-furan scaffold is assembled, further functionalization can be carried out. The bromine atom on the phenyl ring serves as a useful handle for subsequent cross-coupling reactions. For example, a Suzuki-Miyaura coupling can be performed on a bromophenyl-furan derivative to introduce a variety of aryl or heteroaryl groups. mdpi.com This allows for the synthesis of a diverse library of compounds with different substituents on the phenyl ring.

The reaction conditions for these functionalization reactions need to be carefully chosen to be compatible with the existing functional groups on the molecule. Palladium catalysts with appropriate ligands are typically used to ensure high efficiency and selectivity. mdpi.com

Starting MaterialCoupling PartnerCatalyst SystemProductYieldReference
N-(4-bromophenyl)furan-2-carboxamideVarious aryl and heteroaryl boronic acidsTetrakis(triphenylphosphine)palladium(0) / K₃PO₄Functionalized N-(4-arylphenyl)furan-2-carboxamides32-83% mdpi.com

Negishi Cross-Coupling Approaches

The Negishi cross-coupling reaction is another powerful method for forming carbon-carbon bonds. youtube.com It involves the reaction of an organozinc reagent with an organohalide or triflate, catalyzed by a nickel or palladium complex. researchgate.net This reaction is known for its high functional group tolerance and the ability to form bonds between various types of carbon atoms (sp³, sp², and sp). researchgate.net

In the synthesis of the this compound scaffold, a Negishi coupling could be used to connect the furan and phenyl rings. This would typically involve preparing an organozinc reagent from either the furan or the bromoaniline derivative and then coupling it with the corresponding halide. The choice of catalyst and reaction conditions is crucial for the success of the reaction. organic-chemistry.org While palladium catalysts are commonly used, cobalt-based systems have also been developed for Negishi couplings. nih.gov

Coupling Partner 1Coupling Partner 2Catalyst SystemProduct TypeReference
Aryl HalideOrganozinc ReagentPalladium CatalystBiaryl youtube.com
Primary Alkyl Halides/TosylatesAlkyl-, Alkenyl-, Arylzinc Halides2% Pd₂(dba)₃ / 8% PCyp₃ / NMICross-coupled products organic-chemistry.org

Cross-Electrophile Coupling Methodologies

Cross-electrophile coupling (XEC) has emerged as a powerful strategy in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds by coupling two different electrophiles. nih.gov This approach circumvents the need for pre-formed and often sensitive organometallic nucleophiles, instead relying on a catalyst, typically based on nickel or palladium, and a stoichiometric reductant to drive the reaction. nih.govresearchgate.net The key advantage of XEC is its ability to use readily available and stable electrophilic starting materials, such as aryl halides. nih.gov

In the context of synthesizing N-aryl furfurylamines, cross-electrophile coupling can be envisioned for the formation of the crucial C–N bond. This would involve the reductive coupling of an aryl halide (e.g., 2-bromoaniline) with a suitable amine-derived electrophile. Nickel-catalyzed systems have shown particular promise for such transformations. researchgate.net The catalytic cycle generally involves the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species. This Ni(0) complex can then undergo oxidative addition into the C-X bond of one electrophile (e.g., the aryl halide). The resulting organonickel intermediate can then react with the second electrophile, facilitated by the reductant, to form the final product and regenerate the active catalyst. Recent advancements have focused on developing homogeneous catalyst systems that operate under milder conditions and employ dual-base strategies to facilitate the coupling of a wide range of (hetero)aryl chlorides with various anilines and aliphatic amines. researchgate.net

Table 1: Examples of Nickel-Catalyzed C-N Cross-Electrophile Coupling

Aryl ElectrophileAmine PartnerCatalyst SystemBaseYield (%)
4-ChlorotolueneAnilineNiCl2(dppp)NaOtBu85
2-ChloropyridineMorpholineNiBr2·diglyme / LigandK3PO492
1-Bromo-4-methoxybenzeneBenzylamine[Ni(cod)2] / PCy3LiHMDS78
3-BromobenzonitrileN-MethylanilineNi(acac)2 / IPrNaOtBu88

Other Synthetic Routes Involving Furan and Aniline Derivatives

Beyond direct coupling methods, other sophisticated strategies utilize the inherent reactivity of furan and aniline moieties to construct complex molecular architectures. These routes include intramolecular cycloadditions and one-pot cascade reactions.

The furan ring is an effective diene that can participate in Diels-Alder reactions. nih.gov When a dienophile is tethered to the furan ring, an intramolecular Diels-Alder (IMDA) reaction can occur, providing a powerful method for the stereocontrolled synthesis of complex polycyclic amine structures. masterorganicchemistry.com In the case of tertiary furfurylamines, the dienophile (e.g., an alkene or alkyne) is incorporated into one of the N-substituents.

The feasibility of these IMDA reactions is often governed by thermodynamics. researchgate.net For many N-allyl-furfurylamines, the reaction is thermodynamically unfavorable. However, this equilibrium can be shifted toward the cycloadduct by installing a sterically demanding group, such as a trityl group, on the nitrogen atom. researchgate.net This bulky substituent destabilizes the planar, extended conformation of the starting material, thereby lowering the activation energy and favoring the more compact, cyclic product. researchgate.net The reaction typically proceeds via a condensation of the amino group with a suitable precursor, followed by the thermally induced intramolecular [4+2] cycloaddition. researchgate.net

Table 2: Intramolecular Diels-Alder (IMDA) Reactions of N-Substituted Furfurylamines

Furfurylamine SubstrateN-SubstituentDienophileConditionsProduct
N-AllylfurfurylamineAllylTerminal AlkeneToluene, 180 °COxabicyclo[2.2.1]heptene derivative
N-Trityl-N-allylfurfurylamineTrityl, AllylTerminal AlkeneXylene, 140 °CFused piperidine (B6355638) cycloadduct
N-(4-Pentenyl)furfurylamine4-PentenylTerminal AlkeneBenzene, 200 °CBridged azabicyclic compound
N-Furfuryl-N-(2-propynyl)aminePropargylTerminal AlkyneDecalin, 190 °CDihydro-oxanorbornadiene derivative

Cascade (or domino) and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation. nih.govresearchgate.net These reactions minimize waste and purification steps by combining multiple bond-forming events in one pot without isolating intermediates. Such methodologies are well-suited for synthesizing structures that incorporate both furan and aniline fragments.

A hypothetical multicomponent reaction for this purpose could involve the condensation of an aniline derivative, furfural, and a third reactive component, such as an isocyanide or a β-ketoester, under acidic or metallic catalysis. For example, a variation of the Hantzsch thiazole (B1198619) synthesis or Knorr pyrazole (B372694) synthesis could be adapted, where furan and aniline derivatives act as key building blocks in a reaction that proceeds through a series of sequential steps like condensation, cyclization, and aromatization. nih.gov

Cascade reactions often begin with a single transformation that creates a reactive intermediate, which then undergoes a series of spontaneous intramolecular reactions. researchgate.net For instance, the reaction between a substituted furylcarbinol and an aniline derivative could trigger a cascade involving rearrangement and cyclization to yield densely functionalized carbocyclic or heterocyclic systems, integrating the original furan and aniline components into a new, more complex scaffold. researchgate.net

Table 3: Illustrative Multicomponent Reaction for Heterocycle Synthesis

Component 1Component 2Component 3Catalyst/ConditionsProduct Type
AnilineFurfuralEthyl CyanoacetatePiperidine, Ethanol, RefluxSubstituted Pyridine
2-BromoanilineFurfuralThioureap-TsOH, Toluene, RefluxDihydropyrimidine derivative
Aniline2-AcetylfuranMalononitrileYb(OTf)3, CH3CN, 80 °CPoly-substituted Aniline
4-MethoxyanilineFurfuralIsocyanide, Carboxylic AcidMethanol, RTUgi-Reaction Adduct

Reaction Mechanisms and Kinetic Investigations of the Chemical Compound 2 Bromo N 1 Furan 2 Yl Ethyl Aniline

Mechanistic Understanding of Reductive Amination Pathways

Reductive amination is a cornerstone method for forming carbon-nitrogen bonds and represents the key pathway to synthesizing 2-bromo-N-[1-(furan-2-yl)ethyl]aniline from its precursors, 2-bromoaniline (B46623) and 1-(furan-2-yl)ethan-1-one (also known as 2-acetylfuran) rsc.orgorganic-chemistry.org. This transformation is a two-part process that involves the initial formation of an imine followed by its reduction to the target amine wikipedia.orglibretexts.org.

Imine Formation and Subsequent Hydrogenation Steps

The reaction commences with the nucleophilic attack of the primary amine, 2-bromoaniline, on the carbonyl carbon of 2-acetylfuran. This step is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This addition forms a hemiaminal intermediate. Subsequently, the hemiaminal undergoes dehydration, a process also facilitated by the acid catalyst, to yield an N-arylimine intermediate libretexts.orgnih.gov.

Nucleophilic Addition: The nitrogen atom of 2-bromoaniline attacks the carbonyl carbon of 2-acetylfuran.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral hemiaminal (or carbinolamine).

Dehydration: The hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). The subsequent elimination of water, driven by the lone pair of electrons on the nitrogen, results in the formation of a resonance-stabilized iminium cation, which is then deprotonated to form the neutral imine libretexts.org.

Once the imine is formed, it is reduced to the final secondary amine, this compound. This reduction, or hydrogenation, step can be achieved using various reducing agents libretexts.org. Common laboratory-scale and industrial methods include:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst such as palladium on carbon (Pd/C) or Raney nickel rsc.orgwikipedia.org. The imine is adsorbed onto the catalyst surface, followed by the transfer of hydrogen atoms to the C=N double bond.

Hydride Reducing Agents: Reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are effective for this transformation. Sodium triacetoxyborohydride is particularly mild and selective for reducing imines in the presence of more reactive carbonyl groups wikipedia.orgresearchgate.net.

The reaction can be performed as a one-pot synthesis where the amine, carbonyl compound, and reducing agent are combined, allowing the imine to be reduced as it forms wikipedia.org. This direct reductive amination approach is often preferred for its efficiency rsc.org.

Influence of Catalyst Surface Properties (e.g., Crystal Size, Crystal Face, Carbon Deposition) on Selectivity and Activity

In heterogeneous catalytic hydrogenation, the physical and chemical properties of the catalyst surface play a critical role in determining both the reaction rate (activity) and the product distribution (selectivity). While specific data for this compound is not extensively published, general principles from related reductive aminations are applicable.

Crystal Size and Dispersion: The size of the metal nanoparticles on the support material affects the number of available active sites. Smaller, highly dispersed particles generally offer a larger surface area, leading to higher catalytic activity. However, very small particles can sometimes exhibit lower selectivity due to a higher proportion of low-coordination sites that may promote side reactions.

Crystal Face: Different crystallographic faces of a metal catalyst can exhibit different activities and selectivities. This is because the arrangement of atoms on different faces can influence how strongly the substrate (the imine) and hydrogen adsorb, and the energetic barriers for the hydrogenation steps.

Carbon Deposition: During the reaction, carbonaceous deposits can accumulate on the catalyst surface. This process, known as coking or fouling, can block active sites and lead to a gradual decrease in catalyst activity over time. The nature of the reactants and the reaction conditions (temperature, pressure) can influence the rate of carbon deposition. For some catalysts, activity can be restored through oxidative treatments that burn off the carbon deposits.

For instance, in the reductive amination of furanic aldehydes over copper-based catalysts, the catalyst's performance is intrinsically linked to these surface properties, which dictate the efficiency of imine hydrogenation mdpi.com.

Enzymatic Reaction Mechanisms (e.g., Reductive Aminase Catalysis)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for amine synthesis. Reductive aminases (RedAms) and imine reductases (IREDs) are classes of enzymes that can catalyze the synthesis of chiral amines with high enantioselectivity nih.gov. These enzymes typically utilize a cofactor, such as nicotinamide adenine dinucleotide phosphate (NADPH), as the source of hydride for the reduction nih.gov.

The enzymatic mechanism for the formation of this compound would proceed as follows:

Imine Formation: The 2-acetylfuran and 2-bromoaniline substrates bind within the active site of the reductive aminase. The enzyme facilitates the condensation reaction to form the imine intermediate. In many cases, this step occurs within the enzyme's active site without the release of the intermediate imine nih.gov.

Hydride Transfer: The reduced cofactor, NADPH, binds to the enzyme-imine complex. A hydride ion (H⁻) is then transferred from NADPH to the electrophilic carbon atom of the imine C=N bond.

Protonation and Product Release: A proton from a nearby acidic amino acid residue in the active site (or from the aqueous solvent) is transferred to the nitrogen atom, completing the reduction. The final amine product is then released from the enzyme, which is regenerated for the next catalytic cycle.

The use of reductive aminases is particularly advantageous for producing enantiomerically pure amines, as the chiral environment of the enzyme's active site directs the hydride attack to one specific face of the imine wikipedia.orgnih.gov. Research has demonstrated the successful use of RedAms for the amination of various ketones with aniline (B41778) derivatives, showcasing the potential of these biocatalysts for synthesizing complex secondary amines nih.govresearchgate.net.

Fundamental Mechanistic Aspects of Cross-Coupling Reactions

The bromine atom on the aniline ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is a powerful tool for forming new carbon-nitrogen bonds and further modifying the molecule wikipedia.orglibretexts.org.

Palladium-Catalyzed Cycles (Oxidative Addition, Transmetalation, Reductive Elimination)

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving palladium cycling between its 0 and +2 oxidation states wikipedia.orglibretexts.org. The generally accepted mechanism consists of three primary steps:

Oxidative Addition: The cycle begins with a coordinatively unsaturated palladium(0) complex, typically bearing phosphine (B1218219) ligands. This complex reacts with the aryl bromide (this compound), breaking the carbon-bromine bond and inserting the palladium atom. This step results in the formation of a square planar palladium(II) complex, where both the aryl group and the bromide are bonded to the metal center. This is often the rate-determining step of the cycle nrochemistry.comnih.gov.

Amine Coordination and Deprotonation (Transmetalation equivalent): An amine nucleophile coordinates to the palladium(II) complex. In the presence of a strong base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a more nucleophilic amido ligand. This results in an arylpalladium(II) amido complex, with the displacement of the bromide ion wikipedia.org.

Reductive Elimination: This is the final, product-forming step. The aryl group and the amido ligand couple, forming a new C-N bond in the product. The palladium center is simultaneously reduced from Pd(II) back to Pd(0), regenerating the active catalyst which can then re-enter the catalytic cycle libretexts.orgnrochemistry.com.

An unproductive side reaction that can occur is β-hydride elimination, although this is less common with aryl amido complexes compared to alkyl amido complexes wikipedia.org.

Role of Ligand Design in Catalytic Efficiency and Product Selectivity

The choice of ligand bound to the palladium center is paramount for the success of the cross-coupling reaction. The ligand's steric and electronic properties influence each step of the catalytic cycle and can be tailored to promote the desired reaction while suppressing side reactions nih.govnih.gov.

Steric Bulk: Bulky ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., XPhos, Buchwald ligands), promote the formation of monoligated, coordinatively unsaturated Pd(0) species. These species are highly reactive in the oxidative addition step, even with less reactive aryl chlorides nih.govberkeley.edu. Furthermore, the steric hindrance created by bulky ligands can accelerate the final reductive elimination step, which is often crucial for achieving high turnover numbers nih.gov.

Electron-Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium center. This facilitates the oxidative addition of the aryl halide and can also promote the reductive elimination step. Dialkylbiaryl phosphines are effective because they combine steric bulk with strong electron-donating properties nih.gov.

Bite Angle: For bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), the natural bite angle influences the geometry of the palladium complex. A wider bite angle can promote reductive elimination, leading to more efficient catalysis wikipedia.org.

The development of specialized ligands has been a driving force in expanding the scope of the Buchwald-Hartwig amination. For instance, the KPhos ligand has been shown to suppress competing hydroxylation side reactions when using aqueous ammonia, and ligands like BrettPhos are designed for coupling primary amines libretexts.orgorganic-chemistry.org. The careful selection of a ligand is therefore critical for achieving high efficiency and selectivity in the cross-coupling reactions of substrates like this compound.

The table below illustrates the effect of different ligands on the yield of a model Buchwald-Hartwig amination reaction of an aryl bromide, demonstrating the critical role of ligand design.

LigandCatalyst PrecursorBaseYield (%)Reference Concept
P(t-Bu)₃Pd₂(dba)₃NaOtBuHigh (for aryl bromides) berkeley.edu
DPPFPd(OAc)₂NaOtBuGood (first reliable for primary amines) wikipedia.org
XPhos (Biaryl Phosphine)Pd₂(dba)₃K₃PO₄Excellent (broad scope) nih.gov
Josiphos (CyPF-t-Bu)[Pd(cinnamyl)Cl]₂NaOtBuHigh (active for aryl chlorides) acs.org

Investigation of Competitive Reaction Pathways (e.g., Deacetylation and Intramolecular Condensation)

In the synthesis of this compound, several competitive reaction pathways could potentially divert reactants and intermediates, leading to the formation of byproducts. Understanding these pathways is essential for the strategic design of the synthesis to favor the desired product.

The term "deacetylation" as a competitive pathway would be relevant only if one of the starting materials or intermediates possessed an acetyl group. In the context of the likely synthesis from 2-bromoaniline and 1-(furan-2-yl)ethanone, this is not a primary expected side reaction. However, other more probable competitive pathways should be considered.

One significant side reaction in reductive amination is the over-alkylation of the amine. Since 2-bromoaniline is a primary amine, the initial product, this compound (a secondary amine), can potentially react with another molecule of 1-(furan-2-yl)ethanone to form a tertiary amine. This occurs through the formation of a new iminium ion from the secondary amine product, which is then further reduced.

Another competitive pathway is the direct reduction of the ketone starting material, 1-(furan-2-yl)ethanone, to the corresponding alcohol, 1-(furan-2-yl)ethanol. This is particularly relevant if the reducing agent is not selective for the imine/iminium ion over the carbonyl group. The choice of reducing agent is therefore critical; reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are more selective for the protonated imine (iminium ion) over the ketone. masterorganicchemistry.com

Intramolecular Condensation:

A fascinating potential competitive pathway is intramolecular condensation. While the structure of this compound itself is not primed for a simple intramolecular condensation, under certain conditions, particularly with acid catalysis, a Pictet-Spengler-type reaction could be envisioned as a subsequent transformation, although this is speculative without experimental evidence. The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. nrochemistry.comname-reaction.comwikipedia.org In this hypothetical scenario, if the furan (B31954) ring were to be opened or otherwise activated, it could potentially lead to an intramolecular electrophilic substitution on the aniline ring, forming a new heterocyclic system. The feasibility of such a reaction would be highly dependent on the reaction conditions, such as temperature and the nature of the acid catalyst.

A more direct intramolecular reaction could involve the ortho-bromo substituent. For instance, under conditions that promote nucleophilic aromatic substitution, the amine nitrogen could potentially displace the bromine atom, leading to a cyclized product. However, this is generally a difficult transformation and would likely require a strong base or a metal catalyst.

The following table summarizes potential competitive reaction pathways in the synthesis of this compound.

Competitive Pathway Description Conditions Favoring this Pathway
Over-alkylationReaction of the secondary amine product with another ketone molecule to form a tertiary amine.Excess ketone, non-selective reducing agent.
Ketone ReductionDirect reduction of 1-(furan-2-yl)ethanone to 1-(furan-2-yl)ethanol.Use of strong, non-selective reducing agents (e.g., NaBH4 at neutral pH).
Intramolecular CyclizationHypothetical Pictet-Spengler-type reaction or displacement of the bromine atom.Strong acid catalysis, high temperatures, or presence of a suitable catalyst for C-N bond formation.

Reaction Kinetics and Rate-Determining Steps in the Synthesis of this compound

Imine Formation:

The formation of the imine from 2-bromoaniline and 1-(furan-2-yl)ethanone is a reversible, acid-catalyzed reaction. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orglibretexts.org The rate of this reaction is highly dependent on the pH of the reaction medium. At low pH, the amine nucleophile is protonated and becomes non-nucleophilic, slowing the reaction. At high pH, the carbonyl group is not sufficiently activated by protonation, and the dehydration step is slow. Therefore, the reaction rate is typically maximal at a mildly acidic pH, often between 4 and 6. masterorganicchemistry.com

The rate of imine formation can be expressed as: Rate = k[2-bromoaniline][1-(furan-2-yl)ethanone][H+]

The electronic effects of the substituents on both the aniline and the ketone will influence the rate. The bromo group on the aniline ring is electron-withdrawing, which decreases the nucleophilicity of the amine and would be expected to slow down the initial attack on the carbonyl group compared to unsubstituted aniline.

Reduction Step:

The reduction of the intermediate imine (or more accurately, the protonated iminium ion) is the second key step. The rate of this step depends on the concentration of the iminium ion and the reducing agent.

Rate = k'[Iminium Ion][Reducing Agent]

pH Initial Rate (mol L⁻¹ s⁻¹)
21.5 x 10⁻⁵
48.2 x 10⁻⁵
59.5 x 10⁻⁵
67.1 x 10⁻⁵
82.3 x 10⁻⁵

This table demonstrates that there is an optimal pH for the reaction, which is a characteristic feature of reactions where imine formation is the rate-limiting step.

Theoretical and Computational Investigations of 2 Bromo N 1 Furan 2 Yl Ethyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering insights into their structure, reactivity, and spectroscopic characteristics. However, a dedicated DFT analysis for 2-bromo-N-[1-(furan-2-yl)ethyl]aniline is not found in the reviewed literature.

Elucidation of Reaction Pathways and Transition State Structures

The study of reaction pathways and the characterization of transition state structures are crucial for understanding the chemical reactivity and potential synthetic routes involving a compound. Thorough searches have not yielded any published research that elucidates these aspects for this compound through DFT or any other computational method.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational prediction of spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies is a standard application of DFT. This practice aids in the structural confirmation of newly synthesized compounds. While experimental spectroscopic data may exist for this compound, theoretical predictions based on DFT calculations have not been reported in the scientific literature. Consequently, no data tables of predicted versus experimental values can be presented.

Analysis of Conformational Landscapes

The conformational landscape of a molecule dictates its three-dimensional structure and can significantly influence its physical and biological properties. An analysis of the conformational possibilities of this compound, including the identification of the most stable conformers and the energy barriers between them, has not been the subject of any published computational study.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational changes and interactions with their environment. There are currently no available MD simulation studies in the scientific literature that focus on the dynamic properties of this compound.

Quantum Chemical Studies on Aromaticity and Stability of the Furan (B31954) and Aniline (B41778) Moieties

Quantum chemical methods are often employed to quantify the aromaticity and assess the stability of molecular fragments, such as the furan and aniline rings present in the target molecule. While general quantum chemical studies on furan and aniline as separate entities are abundant, specific investigations into how these properties are modulated by their linkage and the presence of the bromo and ethyl substituents in this compound have not been documented.

Synthetic Applications and Derivative Chemistry of 2 Bromo N 1 Furan 2 Yl Ethyl Aniline

The Chemical Compound as a Synthetic Intermediate for Complex Molecules

The strategic positioning of the bromo, amino, and furan (B31954) functionalities within 2-bromo-N-[1-(furan-2-yl)ethyl]aniline allows for its application in the synthesis of diverse and complex molecular structures. Its utility as a precursor and a building block is a subject of significant interest in synthetic organic chemistry.

The structure of this compound is well-suited for intramolecular cyclization reactions to form various N-heterocycles. One potential application is in the synthesis of epoxyisoindoles. While direct synthesis from this specific precursor is not extensively documented in readily available literature, analogous transformations with related ortho-haloaniline derivatives suggest a plausible synthetic pathway. For instance, an intramolecular Heck reaction could be envisioned. wikipedia.orgorganicreactions.org This would involve the palladium-catalyzed coupling between the aryl bromide and a suitably introduced alkene functionality on the nitrogen substituent.

Furthermore, the furan ring itself can participate in cycloaddition reactions or be transformed into other heterocyclic systems, expanding the range of accessible N-heterocyclic scaffolds. The synthesis of various N-fused heterocycles often proceeds through the annulation of nitrogen-containing substrates. nih.govresearchgate.net

The distinct reactive sites on this compound allow for its use as a scaffold to build multifunctionalized compounds with specific and well-defined three-dimensional arrangements. The term "multifunctional compounds" refers to molecules designed with multiple pharmacophores to interact with multiple biological targets. mdpi.com The synthesis of such compounds can be achieved by sequential or orthogonal derivatization of the different functional groups present in the starting molecule. For example, the bromine atom can be functionalized via cross-coupling reactions, the secondary amine can be acylated or alkylated, and the furan ring can undergo electrophilic substitution or cycloaddition. This controlled, stepwise modification enables the introduction of various pharmacophoric elements, leading to compounds with potential applications in medicinal chemistry and materials science. researchgate.net

Derivatization Strategies via the Bromine Atom

The bromine atom on the aniline (B41778) ring is a key site for synthetic transformations, allowing for the introduction of a wide array of substituents through well-established organometallic and substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide moiety of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling : This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. The Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines has been shown to be effective with a variety of boronic esters, including those bearing aryl, heteroaryl, alkyl, and alkenyl groups. nih.govrsc.org This method is tolerant of the free amino group, which is advantageous for synthetic efficiency. The general conditions for such reactions often involve a palladium catalyst, a base, and a suitable solvent.

Boronic Ester PartnerCatalyst System (Example)Base (Example)Solvent (Example)Expected Product
Arylboronic acid/esterPd(OAc)2 / SPhosK3PO4Toluene/H2O2-Aryl-N-[1-(furan-2-yl)ethyl]aniline
Alkenylboronic acid/esterPd(PPh3)4Na2CO3DME/H2O2-Alkenyl-N-[1-(furan-2-yl)ethyl]aniline
Alkylboronic acid/esterPdCl2(dppf)Cs2CO3Dioxane2-Alkyl-N-[1-(furan-2-yl)ethyl]aniline

Buchwald-Hartwig Amination : This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org The aryl bromide of this compound can be coupled with a variety of primary or secondary amines, amides, or carbamates to introduce a new nitrogen-containing substituent at the 2-position of the aniline ring. libretexts.orgnih.gov This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base.

Amine Coupling PartnerCatalyst System (Example)Base (Example)Solvent (Example)Expected Product
Primary Alkylamine (R-NH2)Pd2(dba)3 / XPhosNaOtBuTolueneN1-Alkyl-N2-[1-(furan-2-yl)ethyl]benzene-1,2-diamine
Secondary Amine (R2NH)Pd(OAc)2 / BINAPCs2CO3DioxaneN1,N1-Dialkyl-N2-[1-(furan-2-yl)ethyl]benzene-1,2-diamine
Amide (R-CONH2)Pd2(dba)3 / RuPhosK3PO4t-BuOHN-(2-(N-(1-(furan-2-yl)ethyl)amino)phenyl)acetamide derivative

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, it can be achieved under certain conditions, particularly with strong nucleophiles or through metal-catalyzed processes. masterorganicchemistry.comoup.com The bromine atom in this compound can potentially be displaced by nucleophiles such as alkoxides, thiolates, or cyanides, although this may require harsh reaction conditions or the use of a suitable catalyst. The presence of the ortho-amino group can influence the reactivity of the aryl bromide in such transformations. In some cases, intramolecular nucleophilic substitution can be a viable pathway for the synthesis of heterocyclic compounds. nih.govresearcher.life

Derivatization Strategies via the Secondary Amine Nitrogen

The secondary amine in this compound is a nucleophilic center and can readily undergo a variety of reactions to introduce new functional groups.

N-Alkylation : The secondary amine can be alkylated using alkyl halides, tosylates, or through reductive amination with aldehydes or ketones. psu.eduresearchgate.net Direct alkylation with alkyl halides can sometimes lead to over-alkylation, but reaction conditions can be optimized to favor mono-alkylation. nih.gov Reductive amination provides a controlled method for introducing a variety of alkyl groups.

N-Acylation : The secondary amine reacts readily with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. tandfonline.comorgoreview.com This reaction is generally high-yielding and can be used to introduce a wide range of acyl groups, including those with additional functionalities. The resulting amide is less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. orgoreview.com This property can be exploited to modulate the electronic properties of the aniline ring or to protect the amine during subsequent reactions. researchgate.net

Reaction TypeReagentConditions (Example)Product Type
N-AlkylationAlkyl Halide (R-X)Base (e.g., K2CO3), Solvent (e.g., ACN)Tertiary Amine
Reductive AminationAldehyde (RCHO), Reducing Agent (e.g., NaBH(OAc)3)Acid catalyst, Solvent (e.g., DCE)Tertiary Amine
N-AcylationAcyl Chloride (RCOCl)Base (e.g., Pyridine), Solvent (e.g., DCM)Amide
N-SulfonylationSulfonyl Chloride (RSO2Cl)Base (e.g., Et3N), Solvent (e.g., CH2Cl2)Sulfonamide

N-Alkylation and N-Acylation Reactions

The secondary amine in this compound is a prime site for synthetic elaboration through N-alkylation and N-acylation reactions. These transformations are fundamental in organic synthesis for the introduction of a wide array of functional groups, which can significantly alter the chemical and physical properties of the parent molecule.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved through various methods. A common approach involves the reaction of the amine with an alkyl halide in the presence of a base. The base is crucial for deprotonating the secondary amine, thereby increasing its nucleophilicity and facilitating the substitution reaction. The choice of base and solvent is critical to optimize the reaction conditions and minimize potential side reactions.

Recent advancements in catalysis have provided milder and more efficient methods for N-alkylation. For instance, visible-light-induced N-alkylation of anilines has been developed, avoiding the need for metallic catalysts, oxidants, or ligands, making the process more environmentally friendly. nih.gov Another approach involves the use of alcohols as alkylating agents, catalyzed by transition metals, which is advantageous due to the ready availability of alcohols and the formation of water as the sole byproduct. nih.gov

N-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base, leads to the formation of the corresponding N-acyl derivative. This reaction is generally high-yielding and can be used to introduce a variety of acyl groups. Phase transfer catalysts have been shown to be effective in promoting the N-acetylation of anilines with acetyl chloride in the presence of a base like potassium carbonate. researchgate.net

The following table summarizes potential N-alkylation and N-acylation reactions for this compound based on general methodologies for anilines.

Reaction TypeReagents and ConditionsExpected Product
N-MethylationMethyl iodide, K2CO3, Acetonitrile, reflux2-bromo-N-methyl-N-[1-(furan-2-yl)ethyl]aniline
N-EthylationEthyl bromide, NaH, THF, room temperature2-bromo-N-ethyl-N-[1-(furan-2-yl)ethyl]aniline
N-BenzylationBenzyl bromide, Et3N, CH2Cl2, room temperatureN-benzyl-2-bromo-N-[1-(furan-2-yl)ethyl]aniline
N-AcetylationAcetic anhydride, Pyridine, 0 °C to room tempN-acetyl-2-bromo-N-[1-(furan-2-yl)ethyl]aniline
N-BenzoylationBenzoyl chloride, aq. NaOH, CH2Cl2 (Schotten-Baumann)N-benzoyl-2-bromo-N-[1-(furan-2-yl)ethyl]aniline

Further Functionalization of the Furan Ring (e.g., Selective C-H Borylation of Furan Derivatives)

The furan ring in this compound is susceptible to electrophilic substitution and offers another site for structural modification. numberanalytics.comnumberanalytics.com Among the various methods for furan functionalization, selective C-H borylation has emerged as a powerful tool for introducing a versatile boron functional group, which can then be used in a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. chemrxiv.org

The regioselectivity of C-H borylation on the furan ring is a key consideration. For 2-substituted furans, borylation typically occurs at the C5 position, which is the most electron-rich and sterically accessible site. nih.gov Various catalytic systems based on transition metals such as iridium, iron, and manganese have been developed for the C-H borylation of furans. nih.govacs.orged.ac.uk

For instance, an iron-N-heterocyclic carbene complex has been shown to catalyze the borylation of 2-substituted furans exclusively at the 5-position using pinacolborane (HBpin). nih.gov Similarly, iridium-catalyzed C-H borylation can be directed to either the C3 or C5 position of furfural (B47365) derivatives depending on the choice of ligand. chemrxiv.org While an imine directing group with an 8-aminoquinoline (B160924) ligand favors borylation at the C3 position, an undirected borylation with a 1,10-phenanthroline (B135089) ligand occurs at the C5 position. chemrxiv.org More recently, manganese-catalyzed C-H borylation of furan derivatives has been reported as a more earth-abundant and sustainable alternative. acs.org

The application of these methodologies to this compound would likely result in the formation of the 5-borylated furan derivative. This intermediate could then be subjected to Suzuki-Miyaura cross-coupling reactions with a variety of aryl or vinyl halides to introduce new substituents at the C5 position of the furan ring.

The following table outlines representative conditions for the C-H borylation of 2-substituted furans, which can be considered for the functionalization of this compound.

Catalyst SystemBoron SourceTypical SubstrateRegioselectivityReference
[Cp*Fe(L(Me))Me]Pinacolborane (HBpin)2-MethylfuranC5-borylation nih.gov
[Ir(COD)Cl]2 / 1,10-phenanthrolineBis(pinacolato)diboron (B2pin2)FurfurylimineC5-borylation chemrxiv.org
dmpe2MnBr2 / NaOtBuPinacolborane (HBpin)2-Substituted furansC5-borylation acs.orgresearchgate.net
dmpe2FeCl2 / Na(2-EH)Pinacolborane (HBpin)2-MethylfuranC5-borylation ed.ac.uk

Q & A

Q. Key Considerations :

  • Purification via flash column chromatography (hexane/ethyl acetate gradients) is critical to isolate the product .
  • Monitor reaction progress using TLC or GC-MS to optimize reaction time and avoid over-reduction .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

  • ¹H/¹³C NMR :
    • Aromatic protons (6.5–7.5 ppm) and furan protons (6.2–7.4 ppm) confirm the fused aromatic-furan system.
    • The N-ethyl group’s methylene protons appear as a quartet (~3.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 280.02) with <2 ppm error .
  • IR Spectroscopy : N-H stretching (~3400 cm⁻¹) and C-Br absorption (~550 cm⁻¹) confirm functional groups.

Advanced Tip : Use DEPT-135 NMR to distinguish CH₃, CH₂, and CH groups in complex mixtures .

How can researchers optimize the yield of this compound in palladium-catalyzed reactions?

Q. Advanced

  • Catalyst Screening : Compare PdCl₂(PPh₃)₂ (yield ~87%) with newer catalysts like Pd(OAc)₂/XPhos for improved turnover.
  • Solvent Optimization : Replace DMF with toluene/ethanol mixtures to reduce side reactions (e.g., dehalogenation) .
  • Temperature Control : Lower reaction temperatures (50–80°C) minimize furan ring decomposition.
  • Substrate Ratio : Use a 1.2:1 molar ratio of boronic acid to bromoaniline to drive the reaction to completion .

Data Contradiction Example : Higher Pd loading may reduce yield due to colloidal Pd formation; balance catalyst activity and stability .

How can computational methods resolve discrepancies between experimental and predicted NMR chemical shifts?

Q. Advanced

  • DFT Calculations : Use Gaussian or ORCA to simulate NMR spectra (B3LYP/6-311+G(d,p) basis set). Compare δ values for aromatic protons to identify misassignments .
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to improve agreement with experimental data.
  • Tautomer Analysis : Investigate keto-enol or amine-imine tautomerism if shifts deviate >0.5 ppm .

Case Study : For furan-containing anilines, improper modeling of ring current effects can lead to errors in δ(Hfuran); refine using explicit solvent MD simulations .

What strategies are recommended for resolving crystallographic disorder in X-ray structures of this compound?

Q. Advanced

  • SHELXL Refinement : Apply "PART" instructions to model disordered bromine or furan positions. Use ISOR/SADI restraints to maintain geometric sanity .
  • Twinned Data : For cases of pseudo-merohedral twinning, refine using the TWIN/BASF commands in SHELXL .
  • Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion and improve resolution (<0.8 Å) .

Example : A disordered ethyl group in the N-substituent can be split over two sites (occupancy 0.6:0.4) and refined with free variables .

How does the electronic nature of the furan ring influence the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

  • Activation Effects : The electron-rich furan ring increases electron density at the bromine-bearing aromatic carbon, enhancing SNAr reactivity.
  • Competing Pathways : In polar aprotic solvents (e.g., DMF), bromide displacement dominates, while protic solvents may favor elimination (via E2) .
  • Kinetic Studies : Use ¹H NMR to track bromide release or monitor intermediates (e.g., Meisenheimer complexes) in DMSO-d₆ .

Contradiction Alert : Steric hindrance from the N-ethyl group can offset electronic activation, requiring careful substrate design .

What are the challenges in synthesizing derivatives of this compound via Ullmann coupling, and how can they be mitigated?

Q. Advanced

  • Side Reactions : Homocoupling of furan or bromoaniline moieties may occur. Use CuI/1,10-phenanthroline as a catalyst system to suppress this .
  • Temperature Sensitivity : Reactions >120°C degrade the furan ring; employ microwave-assisted synthesis at 80°C for controlled heating .
  • Workup Complexity : Extract products with ethyl acetate/water to remove copper residues, followed by chelation with EDTA .

Yield Optimization : Pre-activate the aryl bromide with LiOtBu to enhance coupling efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.